N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-24-18-14(3-2-8-20-18)17(23)19-9-10-22-16(13-6-7-13)11-15(21-22)12-4-5-12/h2-3,8,11-13H,4-7,9-10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHXMSCIHHQXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Ethyl Linker: The ethyl linker is introduced via an alkylation reaction, where the pyrazole is treated with an appropriate alkyl halide.
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving a suitable aldehyde and ammonia.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the pyridine derivative with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Biological Research: It can be used as a probe to study biological pathways and interactions.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The pyrazole and pyridine rings can interact with enzymes or receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s structural analogs can be categorized based on pyrazole/pyridine substituents and functional groups. Key examples include sulfonamide derivatives () and carboxamide-based indan derivatives ().
Table 1: Structural Comparison of Selected Analogs
Key Observations:
- Pyridine Functionalization : Unlike sulfonamide derivatives (Compounds 26, 27), the target’s carboxamide group and methylsulfanyl substituent may enhance membrane permeability due to reduced polarity. The methylsulfanyl group is electron-donating, contrasting with the electron-withdrawing sulfonamide group, which could alter electronic interactions in biological systems .
Physicochemical Properties
While explicit data for the target compound is unavailable, inferences can be drawn from structural analogs:
- Solubility : The carboxamide group may offer moderate aqueous solubility, whereas sulfonamide derivatives (Compounds 26, 27) are more polar but may suffer from crystallinity issues .
Computational Insights
The Amsterdam Density Functional (ADF) program () could model the target’s electronic properties. For instance:
- The methylsulfanyl group’s electron-donating nature may increase pyridine ring electron density, enhancing π-π stacking or hydrogen-bond acceptor capacity compared to sulfonamides.
- Cyclopropyl groups’ strain energy (~27 kcal/mol) might influence conformational stability and binding kinetics .
Biological Activity
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This is achieved by reacting suitable diketones with hydrazine derivatives under acidic or basic conditions.
- Cyclopropylation : The pyrazole ring is substituted with cyclopropyl groups using cyclopropyl halides in the presence of a strong base.
- Ethylation : The pyrazole derivative is reacted with an ethylating agent to introduce the ethyl linker.
- Amidation : Finally, the methylsulfanyl group is introduced through an amidation reaction with the appropriate carboxylic acid derivative.
The compound's unique structural features contribute to its biological activity, particularly through enhanced binding affinity to specific molecular targets.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit key inflammatory pathways, potentially through modulation of cytokine production.
- Anticancer Properties : Its ability to alter enzyme activity and receptor interactions positions it as a candidate for cancer therapy. In vitro studies have shown that it can inhibit tumor cell proliferation in various cancer types.
The mechanism of action involves interaction with specific enzymes or receptors that modulate their activity. For example, it may inhibit phosphoinositide 3-kinases (PI3K), which are crucial in cancer cell survival and proliferation. Additionally, the compound's trifluoromethyl group may enhance its binding affinity to biological targets.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Inhibition of Enzymatic Activity : A study demonstrated that this compound inhibited key enzymes involved in inflammatory responses with an IC50 in the low nanomolar range.
- Cell Proliferation Studies : In vitro assays showed that this compound significantly reduced cell viability in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer), indicating its potential as an anticancer agent .
- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles, with low toxicity observed in animal models .
Comparative Analysis
The following table summarizes key findings regarding similar compounds and their biological activities:
| Compound Name | Biological Activity | IC50 (nM) | Notes |
|---|---|---|---|
| N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-(methylsulfanyl)pyridine-3-carboxamide | Anti-inflammatory, Anticancer | Low nanomolar | Potential for drug development |
| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide | Anti-inflammatory | 20 nM | Similar structure but different substituents |
| N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide | Anticancer | 15 nM | Enhanced binding due to trifluoromethyl group |
Q & A
Q. What are the recommended synthetic routes for preparing N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A general procedure involves reacting pyrazole derivatives (e.g., 3,5-dicyclopropyl-1H-pyrazole) with ethylenediamine-linked intermediates in polar aprotic solvents like DMF or DMSO. For example, K₂CO₃ is often used as a base to deprotonate the pyrazole nitrogen, facilitating alkylation with chloroethyl intermediates (e.g., 2-(methylsulfanyl)pyridine-3-carbonyl chloride). Reaction conditions typically include stirring at room temperature or mild heating (40–60°C) for 12–24 hours .
Q. How is the structural integrity of this compound validated in academic research?
Key techniques include:
- X-ray crystallography : Resolves the 3D arrangement of the pyrazole and pyridine rings, confirming cyclopropane substituent geometry .
- NMR spectroscopy : ¹H and ¹³C NMR identify characteristic signals, such as the methylsulfanyl group (δ ~2.5 ppm for S-CH₃) and cyclopropyl protons (δ ~0.5–1.5 ppm) .
- IR spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfanyl (C-S, ~600–700 cm⁻¹) functional groups .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Storage : Store in airtight containers at –20°C to prevent degradation; avoid prolonged exposure to light or moisture .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks .
- Disposal : Follow hazardous waste regulations, as the compound may degrade into toxic byproducts (e.g., sulfides or cyclopropane derivatives) .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrazole-ethyl intermediate during synthesis?
Q. How should researchers address contradictory NMR data between theoretical predictions and experimental results?
- Tautomerism analysis : The pyrazole ring may exhibit keto-enol tautomerism, shifting proton environments. Use 2D NMR (e.g., HSQC, HMBC) to confirm assignments .
- Impurity profiling : LC-MS or HPLC can detect byproducts (e.g., unreacted starting materials or oxidation products of the methylsulfanyl group) .
- Computational validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
Q. What strategies are effective for studying this compound’s interactions with biological targets?
- Molecular docking : Use the pyridine-3-carboxamide moiety as a hydrogen bond acceptor; cyclopropyl groups may influence hydrophobic pocket binding .
- SAR studies : Synthesize analogs with modified sulfanyl groups (e.g., –SO₂CH₃) or cyclopropyl substituents to assess potency changes .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity with enzymes like kinases or cytochrome P450 isoforms .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Q. What computational methods validate the compound’s electronic properties for mechanistic studies?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
- MD simulations : Simulate solvation effects in water or lipid bilayers to model membrane permeability .
Q. How can structural analogs be designed to explore structure-activity relationships (SAR)?
Q. What experimental design considerations ensure reproducibility in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
